molecular formula C23H24N2O6S B2739691 N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 946253-39-0

N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2739691
CAS No.: 946253-39-0
M. Wt: 456.51
InChI Key: AREMXKRWOHVIHH-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide features a pyridinone core substituted with 4,6-dimethyl and phenylsulfonyl groups, linked to an acetamide moiety bearing a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substituents enhance solubility due to their electron-donating nature, while the phenylsulfonyl group may improve metabolic stability compared to thioether analogs.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-15-12-16(2)25(23(27)22(15)32(28,29)18-8-6-5-7-9-18)14-21(26)24-19-11-10-17(30-3)13-20(19)31-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREMXKRWOHVIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridin-1(2H)-yl core. This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications. The phenylsulfonyl group is often introduced using sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.

  • Reduction: The pyridin-1(2H)-yl moiety can be reduced to form pyridine derivatives.

  • Substitution: The dimethoxyphenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Sulfonic acids and their derivatives.

  • Reduction: Pyridine derivatives with varying substituents.

  • Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s pyridinone core and acetamide linkage align with several analogs, but key differences in substituents dictate distinct physicochemical and biological properties.

Table 1: Structural Comparison of Acetamide Derivatives

Compound Core Structure Aryl Substituent Sulfur-Containing Group Reference
Target Compound Pyridinone (2-oxo) 2,4-Dimethoxyphenyl Phenylsulfonyl
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidinone (6-oxo) 2,3-Dichlorophenyl Thio-pyrimidinyl
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) Pyrimidinone (6-oxo) 4-Phenoxyphenyl Thio-pyrimidinyl
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Pyrimidine 2-Chlorophenyl Sulfanyl-pyrimidinyl
  • Core Structure: The target compound’s pyridinone core (vs. pyrimidinone in 5.6 and 5.15) may influence electronic properties and binding affinity.
  • Aryl Substituents: The 2,4-dimethoxyphenyl group (electron-donating) contrasts with chloro or phenoxy substituents (electron-withdrawing/mixed effects), impacting solubility and intermolecular interactions.
Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Yield (%) Melting Point (°C) $ ^1H $ NMR (NHCO, δ ppm) Reference
Target Compound ~10.1 (estimated)
5.6 80 230 10.10
5.15 60 224 10.08
  • Melting Points : Higher melting points in chloro-substituted analogs (e.g., 5.6: 230°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to methoxy-substituted derivatives.
  • Spectroscopy : The acetamide NH proton resonates near δ 10.1 ppm across analogs, consistent with hydrogen-bonding environments. Aromatic proton shifts vary based on substituent electronic effects .

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets compared to chloro substituents.
  • Sulfur Group Impact : Sulfonyl groups enhance stability but may reduce reactivity compared to thioethers, influencing drug design trade-offs between potency and pharmacokinetics.
  • Structural Diversity: Modifications to the heterocyclic core (pyridinone vs. pyrimidinone) could tailor selectivity for specific biological targets.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties based on diverse scientific literature.

Chemical Structure and Properties

The compound features a heterocyclic structure with multiple functional groups that contribute to its biological activity. The presence of a pyridine ring and a sulfonyl group enhances its reactivity and interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C23H24N2O6S
Molecular Weight 456.5 g/mol
CAS Number 1189438-85-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyridine and sulfonamide rings. Common reagents include amines and carboxylic acids for ring formation, followed by acylation reactions to introduce the acetamide group.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Binding: It can bind to cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
  • Nucleic Acid Interaction: Potential intercalation with DNA or RNA could lead to alterations in gene expression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A54915.0Induction of apoptosis
MCF712.5Cell cycle arrest at G1 phase
HCT11610.0Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms to exert its anticancer effects.

Case Studies

  • Study on A549 Cell Line: A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • MCF7 Cell Line Analysis: Another investigation revealed that this compound inhibited cell growth significantly at low concentrations (IC50 = 12.5 µM), suggesting its potential use in breast cancer therapy.
  • HCT116 Cell Line Study: The compound was found to induce G1 phase arrest in HCT116 cells, correlating with decreased cyclin D1 levels and increased p21 expression.

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